

Technical Support Center: Optimizing Adrenomedullin (22-52) for In Vivo Studies

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Compound of Interest		
Compound Name:	Adrenomedullin (AM) (22-52), human	
Cat. No.:	B15623214	Get Quote

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice to effectively utilize Adrenomedullin (22-52) (AM 22-52) in in vivo experimental models.

Frequently Asked Questions (FAQs) FAQ 1: What is the primary mechanism of action for Adrenomedullin (22-52)?

Adrenomedullin (22-52) is a truncated fragment of the parent peptide, Adrenomedullin (AM). It is most commonly characterized as a competitive antagonist of AM receptors. Its primary mechanism involves blocking the binding of endogenous AM to its receptors, thereby inhibiting downstream signaling.

Adrenomedullin exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP).[1][2]

- AM1 Receptor (CRLR + RAMP2): AM (22-52) is an effective antagonist at this receptor, which has a high selectivity for AM over other related peptides like CGRP.[2][3]
- AM2 Receptor (CRLR + RAMP3): At this receptor, AM (22-52) shows less specificity and may be a less potent antagonist compared to other antagonists like CGRP(8-37).[2][3]



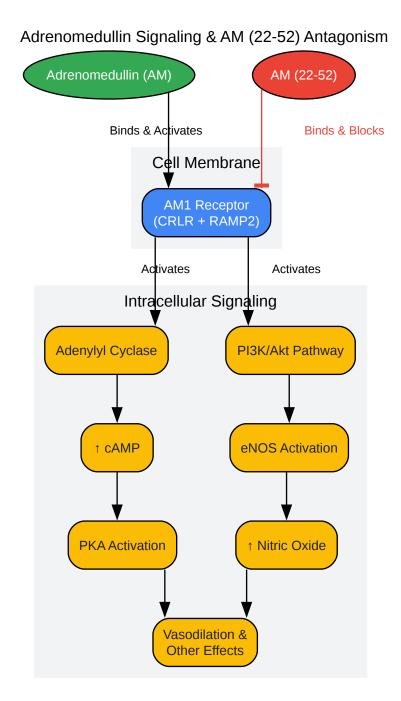
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• CGRP Receptor (CRLR + RAMP1): At high concentrations, AM (22-52) can also block CGRP receptors.[4] In some species, like cats, it has been shown to be a selective CGRP receptor antagonist, with no effect on AM-induced vasodilation.[5]

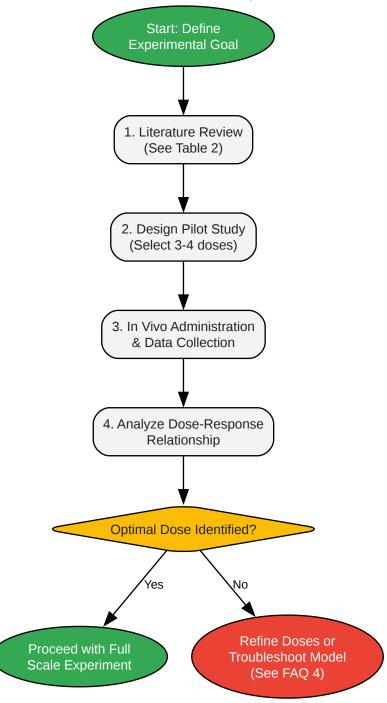
It is crucial to note that some studies have reported agonist-like or independent immunomodulatory effects, particularly in inflammatory models, suggesting its function can be context- and cell-type-dependent.[6]



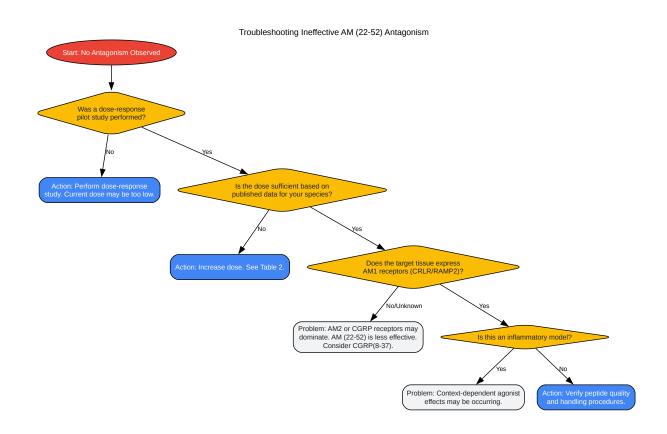




Workflow for In Vivo Dose Optimization







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References

- 1. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 2. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Adrenomedullin(22-52) combats inflammation and prevents systemic bone loss in murine collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
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